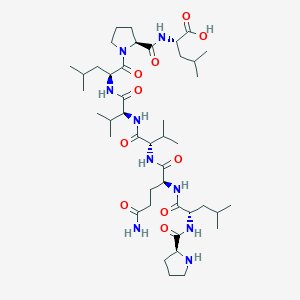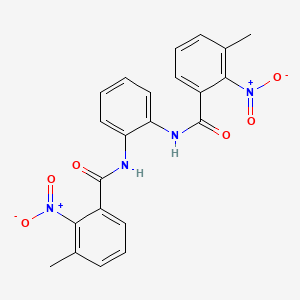
N,N'-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is an organic compound characterized by its unique structure, which includes two nitrobenzamide groups connected by a phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) typically involves the reaction of 1,2-phenylenediamine with 3-methyl-2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under heating.
Major Products
Reduction: The major product would be N,N’-(1,2-Phenylene)bis(3-methyl-2-aminobenzamide).
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and influencing its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(1,2-Phenylene)bis(3-tert-butylsalicylideneiminato)nickel (II): A nickel complex with a similar phenylene bridge but different substituents.
N,N’-(1,2-Phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Another compound with a phenylene bridge but different functional groups.
Uniqueness
N,N’-(1,2-Phenylene)bis(3-methyl-2-nitrobenzamide) is unique due to its specific combination of nitrobenzamide groups and the phenylene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and biochemical research.
Eigenschaften
CAS-Nummer |
918152-78-0 |
|---|---|
Molekularformel |
C22H18N4O6 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
3-methyl-N-[2-[(3-methyl-2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-7-5-9-15(19(13)25(29)30)21(27)23-17-11-3-4-12-18(17)24-22(28)16-10-6-8-14(2)20(16)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
KNWVMZISBCBGQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC(=C3[N+](=O)[O-])C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)
![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
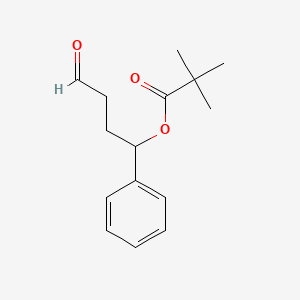
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
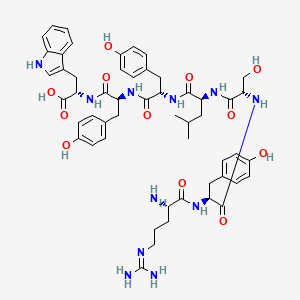
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
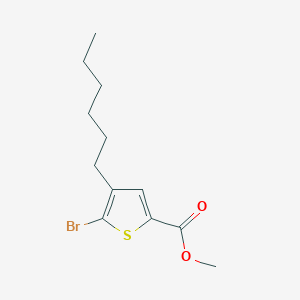
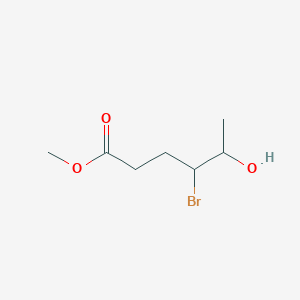
silane](/img/structure/B12612460.png)
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)

